

A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B024480

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CAS Number: 106447-97-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **2-Amino-4-(trifluoromethyl)pyridine**. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant role as a key building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

2-Amino-4-(trifluoromethyl)pyridine is a solid, typically appearing as a white to light yellow crystalline powder, characterized by the following properties:

Property	Value	References
Molecular Formula	C ₆ H ₅ F ₃ N ₂	
Molecular Weight	162.11 g/mol	[1]
Melting Point	70-74 °C	[1]
Boiling Point	221.338 °C at 760 mmHg	[2]
Density	1.368 g/cm ³	[2]
Flash Point	87.662 °C	[2]
InChIKey	RWGBXAQMUBGGKQ-UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1cc(ccn1)C(F)(F)F</chem>	[1]

Spectroscopic Data

The structural characterization of **2-Amino-4-(trifluoromethyl)pyridine** is confirmed by the following spectroscopic data:

¹H-NMR (CDCl₃): δ 8.205 (d, J = 5.6 Hz, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 6.684 (s, 1H), 4.713 (brs, 2H).[3]

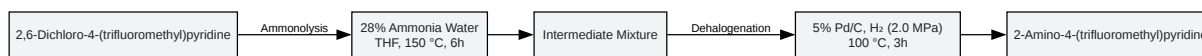
Synthesis Protocols

Several synthetic routes for the preparation of **2-Amino-4-(trifluoromethyl)pyridine** have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This protocol involves a two-step, one-pot reaction starting from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:



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Caption: Synthesis of **2-Amino-4-(trifluoromethyl)pyridine** from 2,6-Dichloro-4-(trifluoromethyl)pyridine.

Detailed Protocol:

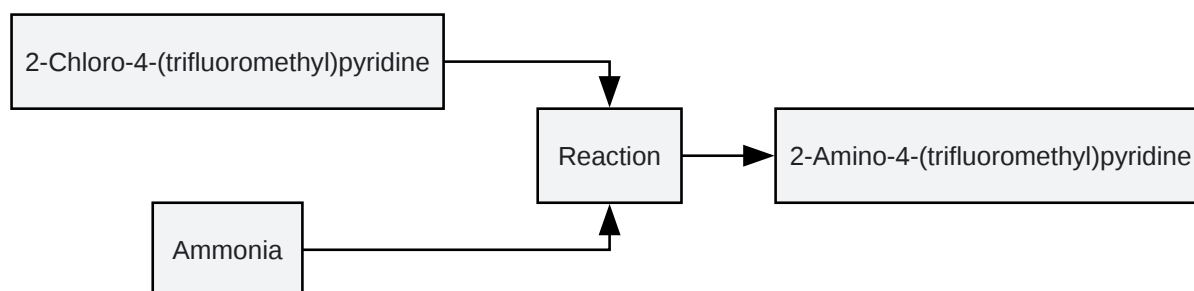
- In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of tetrahydrofuran (THF).
- Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.
- Cool the autoclave to 30-40 °C.
- To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles).
- Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.
- Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.
- After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.
- The filtrate contains the desired product, which can be further purified by standard methods.

[4]

Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

This method involves the direct amination of 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:



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Caption: General synthesis of **2-Amino-4-(trifluoromethyl)pyridine** from 2-Chloro-4-(trifluoromethyl)pyridine.

While a specific, detailed public protocol for this reaction is less common, it generally proceeds by reacting 2-chloro-4-(trifluoromethyl)pyridine with a source of ammonia, often in a sealed vessel at elevated temperatures and pressures.^[4]

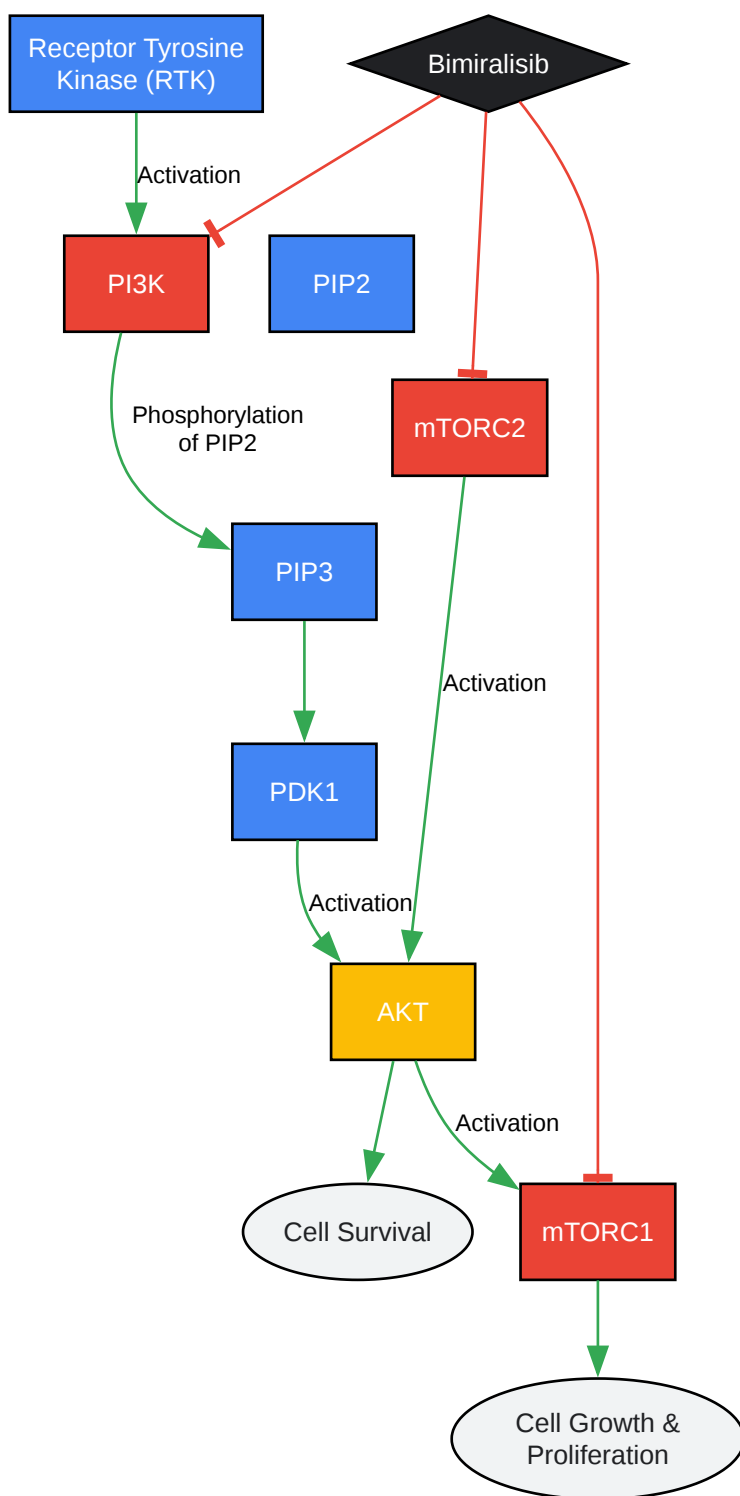
Applications in Drug Discovery: Synthesis of Bimiralisib

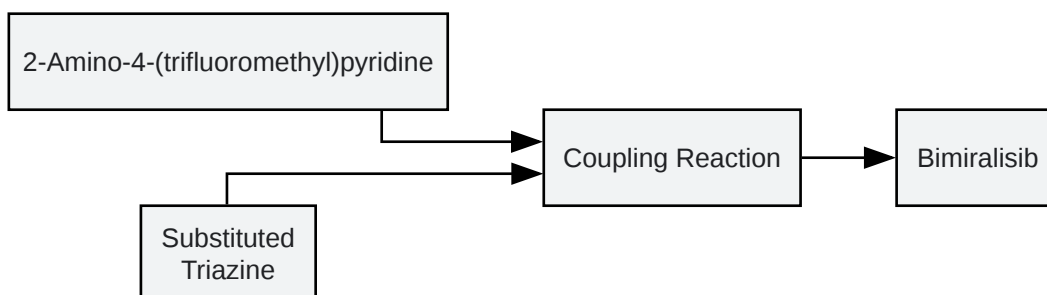
A prominent application of **2-Amino-4-(trifluoromethyl)pyridine** is its use as a crucial intermediate in the synthesis of Bimiralisib (PQR309), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).^{[5][6]}

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.^{[7][8]} Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer therapy.^[7] Bimiralisib exerts its anti-cancer effects by inhibiting both PI3K and mTOR, key kinases in this pathway.^[6]

Signaling Pathway Diagram:





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